molecular formula C8H3F7OS B14055763 1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene

1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene

Cat. No.: B14055763
M. Wt: 280.16 g/mol
InChI Key: RLMHEDXBSMXMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinated benzene derivative undergoes substitution with difluoromethoxy and trifluoromethylthio groups under controlled conditions. The reaction conditions often include the use of strong bases, such as potassium carbonate, and polar aprotic solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups, such as thiols or sulfides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique functional groups make it valuable in designing new materials with specific properties.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent. Its fluorinated groups can enhance binding affinity and metabolic stability.

    Medicine: The compound is investigated for its potential use in drug discovery and development. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for therapeutic agents.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene involves its interactions with molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The trifluoromethylthio group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. The combination of difluoromethoxy and trifluoromethylthio groups enhances its reactivity and stability, making it valuable for various applications .

Properties

Molecular Formula

C8H3F7OS

Molecular Weight

280.16 g/mol

IUPAC Name

2-(difluoromethoxy)-1,3-difluoro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3F7OS/c9-3-1-2-4(17-8(13,14)15)5(10)6(3)16-7(11)12/h1-2,7H

InChI Key

RLMHEDXBSMXMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)OC(F)F)F)SC(F)(F)F

Origin of Product

United States

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